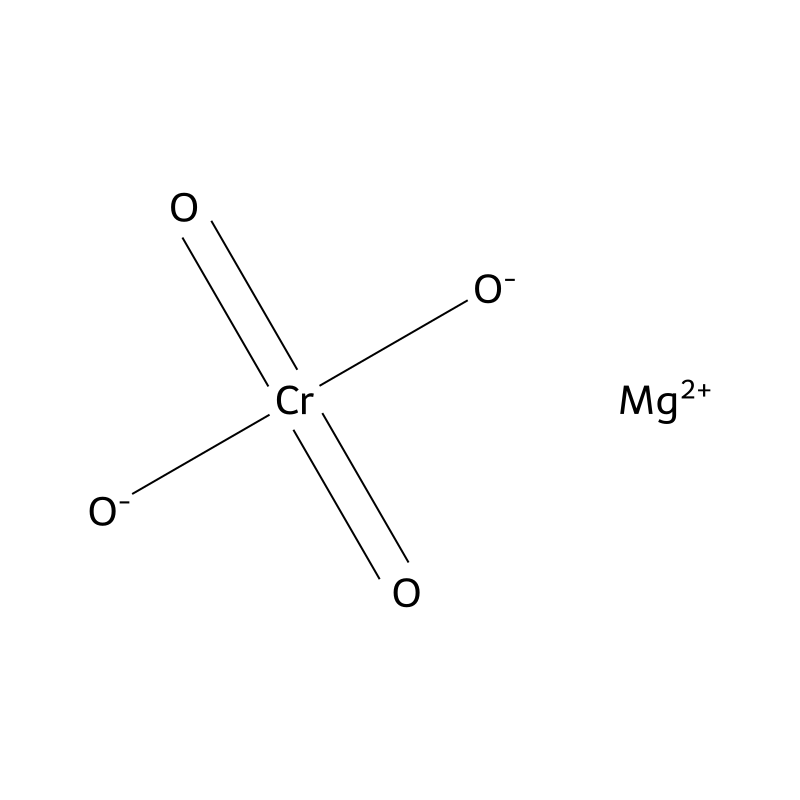Magnesium chromate
CrMgO4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CrMgO4
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
However, it's crucial to note that magnesium chromate contains hexavalent chromium, which is classified as a highly toxic and carcinogenic substance by various agencies, including the International Agency for Research on Cancer (IARC) []. This has led to significant research efforts focused on developing chromate-free alternatives with comparable or superior corrosion inhibition capabilities []. While magnesium chromate remains an area of research, its practical implementation is hindered by safety concerns.
Other Scientific Research Applications
Beyond corrosion inhibition, magnesium chromate has been explored for other potential scientific research applications, including:
- Pigmentation: Due to its yellow color, magnesium chromate has been investigated as a pigment in various materials, although its use is limited due to its aforementioned toxicity concerns [].
- Catalysis: Studies have explored the use of magnesium chromate as a catalyst in specific chemical reactions, but this area remains in the early stages of exploration.
Magnesium chromate is an inorganic compound with the chemical formula MgCrO₄. It appears as bright yellow, odorless crystals and is classified as a strong electrolyte due to its complete dissociation in water into magnesium ions (Mg²⁺) and chromate ions (CrO₄²⁻) . The compound adopts a tetragonal crystal structure where each magnesium ion is coordinated with four oxygen atoms from chromate anions, forming a tetrahedral arrangement . While magnesium chromate can occur naturally as the mineral kieserite, it is predominantly synthesized for industrial applications .
Magnesium chromate is a suspected carcinogen due to the presence of chromium(VI) (Cr⁶⁺) ions. It can cause skin irritation, respiratory problems, and gastrointestinal issues upon exposure.
- Toxicity:
- Oral LD50 (rat): 242 mg/kg.
- Inhalation LC50 (rat): Not available.
- Flammability: Non-flammable.
- Reactivity: May react with strong reducing agents.
The synthesis of magnesium chromate can be achieved through a precipitation reaction between soluble magnesium salts and chromate salts. A common method involves the reaction of sodium chromate with magnesium sulfate:
This method allows for the production of magnesium chromate in a controlled laboratory setting .
Research on the interactions of magnesium chromate primarily focuses on its toxicological effects due to the presence of hexavalent chromium. Studies indicate that exposure can lead to allergic reactions, respiratory problems, and skin sensitization . Furthermore, its potential carcinogenic nature has led to extensive research into safer alternatives for industrial applications.
Several compounds are chemically or functionally similar to magnesium chromate. Below is a comparison highlighting their uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Calcium Chromate | CaCrO₄ | Less toxic than magnesium chromate; used in pigments. |
| Barium Chromate | BaCrO₄ | Commonly used as a pigment; more stable than magnesium chromate. |
| Potassium Chromate | K₂CrO₄ | Soluble in water; used in dyeing and tanning processes. |
| Sodium Chromate | Na₂CrO₄ | More soluble; used as an oxidizing agent in organic synthesis. |
Magnesium chromate's unique properties stem from its specific ionic interactions and structural characteristics, making it distinct among these similar compounds .
Physical Description
GHS Hazard Statements
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms





Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Chromic acid (H2CrO4), magnesium salt (1:1): ACTIVE








